molecular formula C5H2N2O2 B163748 1H-Pyrrole-1-carbonitrile,2,5-dihydro-2,5-dioxo-(9CI) CAS No. 135205-68-4

1H-Pyrrole-1-carbonitrile,2,5-dihydro-2,5-dioxo-(9CI)

Cat. No.: B163748
CAS No.: 135205-68-4
M. Wt: 122.08 g/mol
InChI Key: OMNMBDWTNMSXKK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-1-carbonitrile,2,5-dihydro-2,5-dioxo-(9CI) typically involves the reaction of maleic anhydride with potassium cyanide in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include moderate temperatures and the use of catalysts to enhance the yield and purity of the compound .

Industrial Production Methods: Industrial production of 1H-Pyrrole-1-carbonitrile,2,5-dihydro-2,5-dioxo-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-1-carbonitrile,2,5-dihydro-2,5-dioxo-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1H-Pyrrole-1-carbonitrile,2,5-dihydro-2,5-dioxo-(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-carbonitrile,2,5-dihydro-2,5-dioxo-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

2,5-dioxopyrrole-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2O2/c6-3-7-4(8)1-2-5(7)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNMBDWTNMSXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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